molecular formula C24H28N4O7 B13931983 Benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester CAS No. 61038-97-9

Benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester

Cat. No.: B13931983
CAS No.: 61038-97-9
M. Wt: 484.5 g/mol
InChI Key: HMRLZWZWXRVZDE-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester is a complex organic compound with a molecular formula of C24H28N4O8. This compound is known for its unique structure, which includes an azo group (N=N) linking two aromatic rings, one of which is substituted with acetylamino and bis(3-methoxy-3-oxopropyl)amino groups. The methyl ester functional group is also present, adding to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester typically involves multiple steps:

    Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.

    Coupling Reaction: The diazonium salt is then coupled with a substituted benzoic acid derivative under controlled pH conditions to form the azo compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso and nitro derivatives.

    Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines and their derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The azo group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The acetylamino and bis(3-methoxy-3-oxopropyl)amino groups may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-(acetylamino)-, methyl ester: Similar structure but lacks the azo group.

    Benzoic acid, 4-amino-, methyl ester: Contains an amino group instead of the acetylamino and bis(3-methoxy-3-oxopropyl)amino groups.

    Benzoic acid, 3-methoxy-, methyl ester: Contains a methoxy group on the aromatic ring.

Uniqueness

The presence of the azo group and the specific substitution pattern in benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester makes it unique

Properties

CAS No.

61038-97-9

Molecular Formula

C24H28N4O7

Molecular Weight

484.5 g/mol

IUPAC Name

methyl 4-[[2-acetamido-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]diazenyl]benzoate

InChI

InChI=1S/C24H28N4O7/c1-16(29)25-21-15-19(28(13-11-22(30)33-2)14-12-23(31)34-3)9-10-20(21)27-26-18-7-5-17(6-8-18)24(32)35-4/h5-10,15H,11-14H2,1-4H3,(H,25,29)

InChI Key

HMRLZWZWXRVZDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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